2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide
Overview
Description
“2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide” is a fluorinated pyridine compound . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines is a challenging problem. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 2-fluoropyridines were prepared in 91–94% yields by diazotization of 2-aminopyridines with sodium nitrite in anhydrous HF or HF-pyridine complex .Scientific Research Applications
Metallation of π-Deficient Heterocyclic Compounds
Research on the metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity, highlights the importance of this chemical process in synthetic chemistry. Specifically, the lithiation of 3-fluorophyridine, achieved through the use of butyllithium-polyamine chelates or lithium diisopropylamide at low temperatures, demonstrates chemoselectivity that can be directed either at the 2- or 4-position. This regioselectivity is essential for synthesizing 2,3- or 3,4-disubstituted pyridines, offering a pathway to a variety of compounds with potential applications in medicinal chemistry and material science (Marsais & Quéguiner, 1983).
Synthesis of Key Intermediates
The practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of various pharmaceuticals and materials, exemplifies the utility of complex fluoroorganic compounds in industrial chemistry. The development of an efficient synthesis method for this compound, avoiding the use of costly and toxic reagents, underlines the importance of research into fluoroorganic chemistry for advancing sustainable manufacturing processes (Qiu et al., 2009).
Properties
IUPAC Name |
2-chloro-N-(2-chloro-3-fluoropyridin-4-yl)-6-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F2N2O/c13-6-2-1-3-7(15)9(6)12(19)18-8-4-5-17-11(14)10(8)16/h1-5H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSXRUDLQQTJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C(=NC=C2)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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